molecular formula C20H16N6OS B2476491 1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone CAS No. 941956-24-7

1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone

Cat. No.: B2476491
CAS No.: 941956-24-7
M. Wt: 388.45
InChI Key: RTAYCEWKGNPZQZ-UHFFFAOYSA-N
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Description

1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone is a useful research compound. Its molecular formula is C20H16N6OS and its molecular weight is 388.45. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Heterocyclic Compounds

Compounds with structures similar to "1-(indolin-1-yl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)ethanone" have been extensively studied for their utility in synthesizing novel heterocyclic compounds. For example, Abdel-Aziz et al. (2008) and Darweesh et al. (2016) demonstrated the synthesis of novel pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and pyrido[2,3-d]pyrimidine derivatives, which exhibited moderate antibacterial and antifungal effects (Abdel‐Aziz, Hamdy, Fakhr, & Farag, 2008), (Darweesh, Mekky, Salman, & Farag, 2016).

Potential Anticancer Agents

Compounds synthesized from similar precursors have been evaluated for their potential anticancer activities. Abdelhamid et al. (2016) synthesized new 3-heteroarylindoles, demonstrating moderate to high anticancer activity against the MCF-7 human breast carcinoma cell line, comparing favorably with doxorubicin as a reference drug (Abdelhamid, Gomha, Abdelriheem, & Kandeel, 2016).

Anticonvulsant Evaluation

Ahuja and Siddiqui (2014) synthesized a series of indole C-3 substituted compounds, including derivatives of "this compound", showing significant anticonvulsant activities in models of maximal electroshock and pentylenetetrazole-induced seizures (Ahuja & Siddiqui, 2014).

Properties

IUPAC Name

1-(2,3-dihydroindol-1-yl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6OS/c27-17(25-11-10-14-6-4-5-9-16(14)25)12-28-20-18-19(21-13-22-20)26(24-23-18)15-7-2-1-3-8-15/h1-9,13H,10-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RTAYCEWKGNPZQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=NC4=C3N=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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